REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([CH3:31])=[C:4]2[C:9](=[C:10]([CH3:13])[C:11]=1[CH3:12])[O:8][C:7]([CH2:15][O:16][C:17]1[CH:30]=[CH:29][C:20]([CH2:21][CH:22]3[S:26][C:25](=N)[NH:24][C:23]3=[O:28])=[CH:19][CH:18]=1)([CH3:14])[CH2:6][CH2:5]2.C(O)(=[O:34])C.Cl.C(=O)(O)[O-].[Na+]>O>[OH:1][C:2]1[C:3]([CH3:31])=[C:4]2[C:9](=[C:10]([CH3:13])[C:11]=1[CH3:12])[O:8][C:7]([CH2:15][O:16][C:17]1[CH:30]=[CH:29][C:20]([CH2:21][CH:22]3[S:26][C:25](=[O:34])[NH:24][C:23]3=[O:28])=[CH:19][CH:18]=1)([CH3:14])[CH2:6][CH2:5]2 |f:3.4|
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Name
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5-[4-(6-hydroxy-2,5,7,8-tetramethyl chroman-2-yl-methoxy) benzyl]-2-iminothiazolidine-4-one
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Quantity
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15.5 g
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Type
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reactant
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Smiles
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OC=1C(=C2CCC(OC2=C(C1C)C)(C)COC1=CC=C(CC2C(NC(S2)=N)=O)C=C1)C
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Name
|
|
Quantity
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225 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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75 mL
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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O
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Name
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|
Quantity
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66.2 g
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 12 hrs
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Duration
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12 h
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Type
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DISTILLATION
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Details
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the solvent was distilled off
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Type
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ADDITION
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Details
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A 10:1 by volume mixture of benzene and ethyl acetate
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Type
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ADDITION
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Details
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was added to the residue
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Type
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WASH
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Details
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the crude product was washed with a mixture of equal volumes of a saturated aq. sodium bicarbonate solution & water
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulphate
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Type
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DISTILLATION
|
Details
|
the solvent was distilled off
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Type
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WASH
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Details
|
The resulting crude product was quickly eluted from a silica gel column with 50% ethylacetate-hexane
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Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C2CCC(OC2=C(C1C)C)(C)COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |